5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine is a synthetic compound known for its diverse applications in agriculture and medicinal chemistry. It is commonly referred to as Ametoctradin and is recognized for its role as a fungicide, particularly effective against oomycete pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its biological activity, including its role as a fungicide.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and pathways.
Industry: Employed in agricultural formulations to protect crops from fungal infections
Mechanism of Action
The mechanism of action of 5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine involves the inhibition of mitochondrial respiration in target pathogens. Specifically, it binds to the bc1 complex (complex III) in the electron transport chain, leading to a rapid decrease in oxygen consumption and intracellular ATP levels. This disruption in energy production ultimately results in the death of the pathogen .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are also studied for their biological activities.
Triazolopyrimidines: Another class of compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity. Its effectiveness as a fungicide and its ability to inhibit mitochondrial respiration set it apart from other similar compounds .
Properties
Molecular Formula |
C15H25N5 |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
5-ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H25N5/c1-3-5-6-7-8-9-10-12-13(4-2)18-14-11-17-19-20(14)15(12)16/h11H,3-10,16H2,1-2H3 |
InChI Key |
AZQDQWDAXMVUSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(N2C(=CN=N2)N=C1CC)N |
Origin of Product |
United States |
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